molecular formula C21H15F2N3 B12918881 N-[(3,4-Difluorophenyl)methyl]-5-(quinolin-8-yl)pyridin-3-amine CAS No. 920529-87-9

N-[(3,4-Difluorophenyl)methyl]-5-(quinolin-8-yl)pyridin-3-amine

Cat. No.: B12918881
CAS No.: 920529-87-9
M. Wt: 347.4 g/mol
InChI Key: MIHDQJJSHWMOJT-UHFFFAOYSA-N
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Description

N-[(3,4-Difluorophenyl)methyl]-5-(quinolin-8-yl)pyridin-3-amine is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a hybrid structure incorporating two privileged pharmacophores: a pyridine ring and a quinoline system, linked through an amine bridge. The pyridine ring is a well-known heterocycle noted for its electron-withdrawing nature and ability to participate in hydrogen bonding, which can influence a molecule's solubility and binding affinity . The quinoline scaffold is a fundamental structure in various bioactive compounds and is known for its applications in the development of pharmaceuticals, including antimalarial and anticancer agents . The presence of the 3,4-difluorobenzyl group attached to the pyridine-amine is a common structural modification in drug design, as fluorine atoms can profoundly alter a compound's metabolic stability, lipophilicity, and overall bioavailability. Researchers can explore this compound as a key intermediate or a core scaffold in the synthesis of novel therapeutic agents. Its structure suggests potential for investigation in various biochemical assays, particularly those targeting enzymes or receptors where nitrogen-containing heterocycles are prevalent. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should conduct all necessary safety and stability tests before use in experimental settings.

Properties

CAS No.

920529-87-9

Molecular Formula

C21H15F2N3

Molecular Weight

347.4 g/mol

IUPAC Name

N-[(3,4-difluorophenyl)methyl]-5-quinolin-8-ylpyridin-3-amine

InChI

InChI=1S/C21H15F2N3/c22-19-7-6-14(9-20(19)23)11-26-17-10-16(12-24-13-17)18-5-1-3-15-4-2-8-25-21(15)18/h1-10,12-13,26H,11H2

InChI Key

MIHDQJJSHWMOJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C3=CC(=CN=C3)NCC4=CC(=C(C=C4)F)F)N=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Difluorobenzyl)-5-(quinolin-8-yl)pyridin-3-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridine Core: Starting with a suitable pyridine precursor, various functional groups are introduced through electrophilic or nucleophilic substitution reactions.

    Introduction of the Quinoline Moiety: The quinoline ring can be attached via a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.

    Addition of the Difluorobenzyl Group:

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Difluorobenzyl)-5-(quinolin-8-yl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-Difluorobenzyl)-5-(quinolin-8-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substituent Analysis

The table below highlights key structural and functional differences between the target compound and analogs:

Compound Name Core Structure Key Substituents Molecular Formula (if available) Biological Target/Activity
N-[(3,4-Difluorophenyl)methyl]-5-(quinolin-8-yl)pyridin-3-amine Pyridine Quinolin-8-yl, (3,4-Difluorophenyl)methyl Not explicitly provided Hypothesized kinase/intercalation
GSK 2141795 (pan-AKT inhibitor) Furan Chloro, pyrazole, (3,4-difluorophenyl)methyl C₁₈H₁₆Cl₂F₂N₄O₂ pan-AKT inhibitor
N-[5-(pyridin-3-yl)quinolin-8-yl]-3-(trifluoromethyl)benzenesulfonamide Quinoline Trifluoromethyl, sulfonamide, pyridin-3-yl C₂₁H₁₄F₃N₃O₂S Not available
Compound 8 (N-(6-morpholinopyridin-3-yl)-5-nitro-4-(4-(trifluoromethyl)phenoxy)pyrimidin-2-amine) Pyrimidine Morpholino, nitro, trifluoromethylphenoxy Not explicitly provided Not available
Key Observations:

Core Heterocycles: The target compound’s pyridine core contrasts with GSK 2141795’s furan and Compound 8’s pyrimidine. Pyridine derivatives often exhibit improved solubility compared to furans, while pyrimidines are common in nucleotide analogs .

Substituent Effects :

  • Fluorine Positioning : The 3,4-difluorophenyl group in the target compound vs. 2,4-difluorophenyl in other analogs (e.g., ’s tetrazole derivative) may alter steric and electronic interactions with biological targets .
  • Functional Groups : The target’s primary amine contrasts with GSK 2141795’s carboxamide and the sulfonamide’s sulfonyl group, impacting hydrogen-bonding capacity and acidity .

Hypothesized Pharmacological Implications

  • Kinase Inhibition Potential: The pyridine-quinoline scaffold resembles kinase inhibitors like crizotinib, though the absence of a metal-binding motif (e.g., pyrazole in GSK 2141795) may limit kinase selectivity .
  • Solubility and Bioavailability: The morpholino group in Compound 8 () enhances water solubility compared to the target’s lipophilic difluorophenylmethyl group, suggesting trade-offs in pharmacokinetics .

Biological Activity

N-[(3,4-Difluorophenyl)methyl]-5-(quinolin-8-yl)pyridin-3-amine is a synthetic organic compound that belongs to the class of heterocyclic amines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent.

Chemical Structure and Properties

The molecular formula of this compound is C21H15F2N3C_{21}H_{15}F_{2}N_{3} with a molecular weight of 347.4 g/mol. The compound features a pyridine ring substituted with a quinoline moiety and a difluorobenzyl group, which are significant for its biological activity.

PropertyValue
CAS Number 920529-87-9
Molecular Formula C21H15F2N3
Molecular Weight 347.4 g/mol
IUPAC Name This compound
InChI Key MIHDQJJSHWMOJT-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes. The compound may act as an inhibitor or activator of these targets, leading to various pharmacological effects. For instance, it has been noted for its potential to inhibit certain kinases implicated in cancer progression.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that derivatives containing quinoline and pyridine moieties can selectively inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it possesses potent activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of N-(3,4-difluorobenzyl)-5-(quinolin-8-yl)pyridin-3-amine on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations greater than 10 µM, indicating strong anticancer potential.
  • Antimicrobial Testing : In another study, the compound was tested against multiple strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting superior efficacy .

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